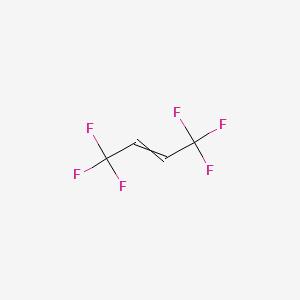

1,1,1,4,4,4-Hexafluorobut-2-ene

描述

1,1,1,4,4,4-Hexafluorobut-2-ene is a useful research compound. Its molecular formula is C4H2F6 and its molecular weight is 164.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Scientific Research Applications

1,1,1,4,4,4-Hexafluorobut-2-ene is utilized in chemistry, biology, medicine, and industry:

- Chemistry As a reagent in organic synthesis and a precursor for synthesizing more complex fluorinated compounds. It is also used in stereoselective olefin metathesis processes based on catalysis by complexes of molybdenum, tungsten, and ruthenium .

- Biology It is used in studies involving fluorinated analogs of biological molecules to understand their interactions and functions.

- Medicine It is investigated for potential use in drug development, particularly in designing fluorinated pharmaceuticals.

- Industry It is employed in the production of specialty polymers and as a solvent in certain chemical processes. These hydrofluoroolefins belong to the newest 4th generation of fluorocarbon refrigerants and are promising compounds and starting materials .

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

- Addition Reactions Due to the presence of a double bond, it can participate in addition reactions with halogens, hydrogen, and other electrophiles.

- Substitution Reactions The fluorine atoms can be substituted with other functional groups under specific conditions.

- Oxidation and Reduction It can be oxidized to form corresponding epoxides or reduced to form alkanes.

Common Reagents and Conditions:

- Halogenation Using halogens like chlorine or bromine in the presence of a catalyst.

- Hydrogenation Using hydrogen gas in the presence of a palladium or platinum catalyst.

- Oxidation Using oxidizing agents like potassium permanganate or ozone.

Major Products:

- Epoxides Formed through oxidation reactions.

- Alkanes Formed through reduction reactions.

- Halogenated Alkenes Formed through halogenation reactions.

The biological activity of this compound is primarily mediated through its reactivity with biological molecules. Its high electronegativity enables it to participate in nucleophilic attacks and electrophilic additions, which can impact metabolic pathways and enzyme interactions in biological systems.

Biological Applications

This compound's unique properties are investigated for:

- Fluorinated Pharmaceuticals It is considered for use in designing drugs that require fluorinated analogs to enhance metabolic stability.

- Biotransformation Studies Research indicates that this compound can serve as a substrate for microbial transformations, leading to the production of valuable metabolites.

Case Studies

- Biotransformation by Aspergillus niger A study explored the biotransformation capabilities of Aspergillus niger on various organic compounds, including this compound. The results indicated significant metabolic pathways leading to the formation of hydroxylated products, showcasing its potential in biocatalytic processes for synthesizing complex molecules.

- Reaction Mechanisms Research highlighted the reaction of this compound with halogens under UV irradiation, forming dibromo derivatives with high yields. This reaction pathway provides insights into how the compound can be utilized in synthetic organic chemistry. Haszeldine found that the reaction of bromine with (E)-1,1,1,4,4,4-hexafluorobut-2-ene under UV irradiation leads to the formation of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane .

化学反应分析

Reaction Types

1.1. Halogenation

The compound undergoes bromination under UV irradiation or sunlight, forming 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane. This reaction proceeds efficiently with both (Z)- and (E)-isomers, yielding a stereoisomeric mixture in a 2:1 ratio .

1.2. Dehydrohalogenation

Dibromide derivatives react with bases (e.g., alcoholic potassium hydroxide, DBU, or Hünig’s base) to form 2-haloalkenes. For example, 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane dehydrohalogenates to produce 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene isomers .

1.3. Hydrogenation

Hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne using palladium catalysts (100–5000 ppm loading) selectively forms the Z-isomer. This process is critical in industrial synthesis, with catalytic doping by silver, cerium, or lanthanum enhancing selectivity .

1.4. Isomerization

The Z- and E-isomers exhibit distinct reactivities due to stereoelectronic effects. For instance, the E-isomer can be converted to the Z-isomer via catalytic processes, though specific isomerization pathways require further study .

Halogenation

-

Reagents : Bromine (Br₂) under UV irradiation or sunlight.

-

Conditions : Room temperature, no catalyst required.

-

Product : 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (stereoisomeric mixture) .

Dehydrohalogenation

-

Reagents : Alcoholic potassium hydroxide, DBU, or Hünig’s base.

-

Conditions : Varying temperatures (e.g., 60–80°C for K-OH in ethanol).

Hydrogenation

-

Reagents : Hydrogen gas (H₂) with palladium catalysts.

-

Conditions : Low-pressure hydrogenation, catalytic doping (e.g., Ag, Ce, or La).

-

Product : (Z)-1,1,1,4,4,4-hexafluorobut-2-ene (selective formation) .

Halogenation and Dehydrohalogenation

Hydrogenation

| Catalyst | Loading (ppm Pd) | Dopant | Selectivity (Z-isomer) | |

|----------|-------------------|---------|------------------------|

| Pd/Al₂O₃ | 200–5000 | Ag, Ce, La | ≥85% | |

Isomerization

-

The E-isomer undergoes selective conversion to the Z-isomer via catalytic hydrogenation, though detailed pathways remain under investigation .

Comparison with Isomers

| Property | (Z)-Isomer | (E)-Isomer |

|---|---|---|

| Reactivity | Lower due to steric hindrance | Higher due to planar geometry |

| Hydrogenation | Forms alkane selectively | Requires catalytic isomerization |

| Halogenation | Forms stereoisomeric dibromide | Similar bromination behavior |

Research Gaps

-

Detailed mechanisms of isomerization between Z- and E-isomers.

-

Optimization of catalytic systems for selective hydrogenation.

-

Toxicological and environmental impact studies for industrial applications.

属性

分子式 |

C4H2F6 |

|---|---|

分子量 |

164.05 g/mol |

IUPAC 名称 |

1,1,1,4,4,4-hexafluorobut-2-ene |

InChI |

InChI=1S/C4H2F6/c5-3(6,7)1-2-4(8,9)10/h1-2H |

InChI 键 |

NLOLSXYRJFEOTA-UHFFFAOYSA-N |

SMILES |

C(=CC(F)(F)F)C(F)(F)F |

规范 SMILES |

C(=CC(F)(F)F)C(F)(F)F |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。